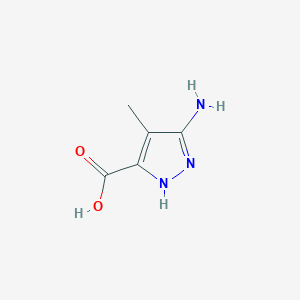
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a methylpyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under specific conditions to ensure high purity and yield . The process involves multiple steps, including esterification, reduction, and cyclization reactions.
Industrial Production Methods
For industrial production, the synthesis route is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in the process include dichloromethane, ethyl acetate, and chloroform . The final product is obtained through crystallization and purification steps to ensure it meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reduction reactions can be carried out using lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine-N-oxide derivatives .
Applications De Recherche Scientifique
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 3-Methyl-6-(1-methyl-2-pyrrolidinyl)pyridine
- Pyrrolidine-2,5-dione
Uniqueness
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8;/h4-5,7,9H,2-3,6H2,1H3,(H,11,13);1H |
Clé InChI |
ZMPHBHIGYWONKX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CNC(=O)C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)

![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)

![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)






